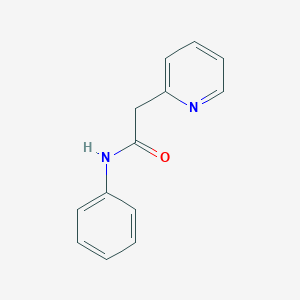
N-phenyl-2-(pyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-2-(pyridin-2-yl)acetamide is an organic compound with the molecular formula C13H12N2O It is a member of the acetamide family, characterized by the presence of a phenyl group and a pyridin-2-yl group attached to the acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-phenyl-2-(pyridin-2-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired acetamide compound .
Another method involves the oxidative amidation of methylarenes using tert-butyl hydroperoxide (TBHP) in decane. This reaction is catalyzed by copper and proceeds under mild conditions, offering a convenient route to this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-phenyl-2-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyridinyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amines, and substituted phenyl or pyridinyl compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-phenyl-2-(pyridin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and analgesic agents.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of N-phenyl-2-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound may also interact with DNA or proteins, leading to cytotoxic effects in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparación Con Compuestos Similares
N-phenyl-2-(pyridin-2-yl)acetamide can be compared with other similar compounds, such as:
N-benzyl-2-(pyridin-2-yl)acetamide: This compound has a benzyl group instead of a phenyl group, which can alter its biological activity and chemical reactivity.
N-phenyl-2-(pyridin-3-yl)acetamide: The position of the pyridinyl group is different, which can affect the compound’s binding affinity to molecular targets.
N-phenyl-2-(quinolin-2-yl)acetamide: The quinoline ring system introduces additional aromaticity and potential biological activity
Propiedades
Fórmula molecular |
C13H12N2O |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
N-phenyl-2-pyridin-2-ylacetamide |
InChI |
InChI=1S/C13H12N2O/c16-13(10-12-8-4-5-9-14-12)15-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) |
Clave InChI |
VRHXDURRCKBYRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


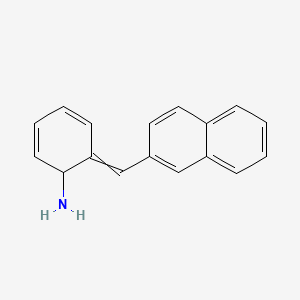
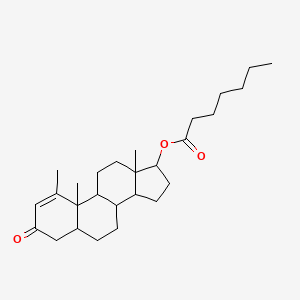
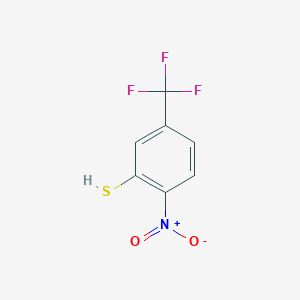
![Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13395224.png)
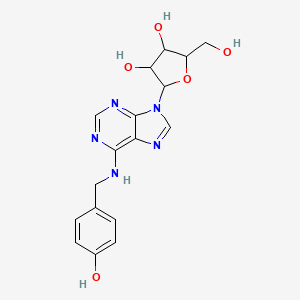
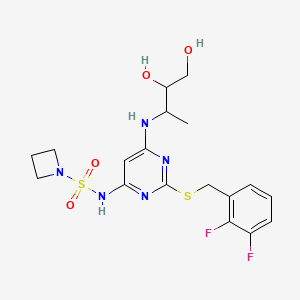
![N-[3-hydroxy-1-(hydroxyamino)-1-oxobutan-2-yl]-4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzamide](/img/structure/B13395254.png)
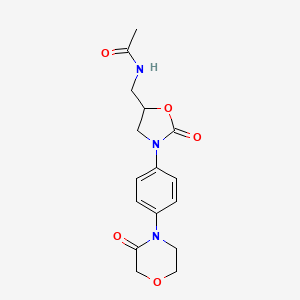
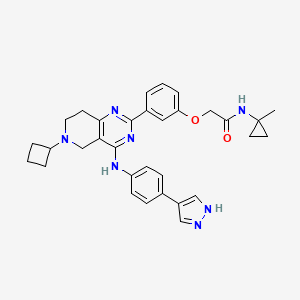
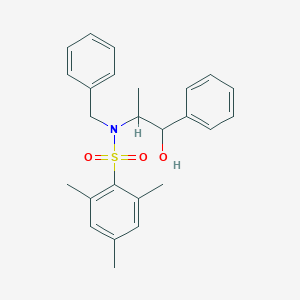
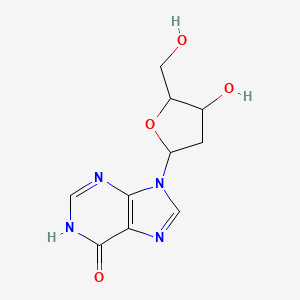
![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B13395280.png)
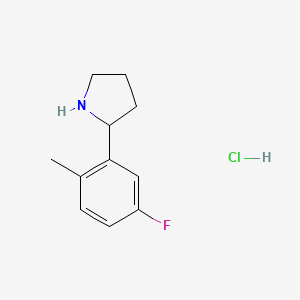
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[N-(morpholin-3-ylmethoxy)-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine](/img/structure/B13395287.png)
